
Spectroscopic Data of Antiarol: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antiarol

Cat. No.: B152058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Antiarol,
a naturally occurring phenolic compound. The information is presented to aid in its

identification, characterization, and further research. This document addresses the existing

ambiguity in the common name "Antiarol," which can refer to two distinct molecules: 3,4,5-

Trimethoxyphenol and Antiarol rutinoside. To ensure clarity, the spectroscopic data for both

compounds are presented separately.

Antiarol (3,4,5-Trimethoxyphenol)
Chemical Structure:

Molecular Formula: C₉H₁₂O₄

Molecular Weight: 184.19 g/mol [1]

IUPAC Name: 3,4,5-Trimethoxyphenol

CAS Number: 642-71-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.25 s 2H H-2, H-6

5.25 s (br) 1H OH

3.84 s 6H 3,5-OCH₃

3.81 s 3H 4-OCH₃

Note: The chemical shifts are reported for a sample dissolved in Chloroform-d (CDCl₃). The

broadness of the hydroxyl proton signal is typical and can be influenced by solvent and

concentration.

Chemical Shift (δ) ppm Assignment

147.5 C-3, C-5

147.0 C-1

131.5 C-4

98.0 C-2, C-6

61.0 4-OCH₃

56.2 3,5-OCH₃

Note: The chemical shifts are reported for a sample dissolved in Chloroform-d (CDCl₃).

Mass Spectrometry (MS) Data
The mass spectrum of Antiarol (3,4,5-Trimethoxyphenol) is characterized by a prominent

molecular ion peak and specific fragmentation patterns.
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m/z Relative Intensity Assignment

184 High [M]⁺

169 High [M-CH₃]⁺

141 Medium [M-CH₃-CO]⁺

Note: The data corresponds to Electron Ionization (EI) mass spectrometry.

Experimental Protocols
Sample Preparation: A sample of Antiarol (3,4,5-Trimethoxyphenol) is dissolved in deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.
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Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) for separation and purification before ionization.

Instrumentation: A GC system coupled with a mass spectrometer equipped with an electron

ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: A suitable temperature gradient is used to ensure good separation of

the analyte.

MS Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Antiarol rutinoside
Chemical Structure:

Molecular Formula: C₂₁H₃₂O₁₃[2]

Molecular Weight: 492.47 g/mol [2][3]

IUPAC Name: 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-

yl]methoxy]oxane-3,4,5-triol[2]

CAS Number: 261351-23-9[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, experimentally verified NMR data for Antiarol rutinoside is not widely available in

public spectral databases. However, based on the analysis of structurally similar flavonoid

rutinosides, the following characteristic signals can be anticipated.

Chemical Shift (δ) ppm Multiplicity Assignment

~6.3 s
Aromatic protons of the

trimethoxyphenyl group

~5.1 d
Anomeric proton of the

glucose unit

~4.5 d
Anomeric proton of the

rhamnose unit

3.2-4.0 m
Sugar protons (glucose and

rhamnose)

~3.8 s Methoxy protons

~1.2 d
Methyl protons of the

rhamnose unit

Note: These are predicted chemical shifts and may vary depending on the solvent and

experimental conditions. The use of DMSO-d₆ is common for flavonoid glycosides due to their

better solubility.
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Chemical Shift (δ) ppm Assignment

~150-155 Aromatic carbons of the trimethoxyphenyl group

~130-135
Quaternary aromatic carbons of the

trimethoxyphenyl group

~100-105 Anomeric carbon of the glucose unit

~100-102 Anomeric carbon of the rhamnose unit

~95-100 Aromatic CH of the trimethoxyphenyl group

~60-80 Sugar carbons (glucose and rhamnose)

~55-60 Methoxy carbons

~18 Methyl carbon of the rhamnose unit

Note: These are predicted chemical shifts based on related compounds.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is the preferred

method for analyzing flavonoid glycosides like Antiarol rutinoside.

m/z Ion Type Assignment

491.1765 [M-H]⁻ Deprotonated molecular ion

493.1922 [M+H]⁺ Protonated molecular ion

329 [M-rhamnose-H]⁻ Loss of the rhamnose unit

183 [M-rutinose-H]⁻
Aglycone fragment (3,4,5-

Trimethoxyphenol)

Note: The fragmentation pattern typically involves the cleavage of the glycosidic bonds, leading

to the loss of sugar moieties.

Experimental Protocols
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Sample Preparation: A sample of Antiarol rutinoside is dissolved in deuterated dimethyl

sulfoxide (DMSO-d₆) due to the expected higher polarity of the glycoside.

Instrumentation: A 500 MHz or higher field NMR spectrometer is recommended for resolving

the complex sugar proton signals.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-14 ppm.

Number of Scans: 64 or more.

Relaxation Delay: 2 seconds.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: Several thousand scans may be necessary.

Relaxation Delay: 2-5 seconds.

2D NMR: Techniques such as COSY, HSQC, and HMBC are crucial for the complete

assignment of all proton and carbon signals.

Sample Introduction: The sample is introduced into the mass spectrometer via a liquid

chromatograph (LC) system.

Instrumentation: An LC system coupled to a high-resolution mass spectrometer with an

electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).

LC Parameters:

Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic

acid (e.g., 0.1%) to facilitate ionization.

Flow Rate: 0.2-0.5 mL/min.

MS Parameters:

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.

Mass Range: m/z 100-1000.

Tandem MS (MS/MS): Fragmentation of the molecular ion is performed to confirm the

structure and the sequence of the sugar units.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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